BenchChemオンラインストアへようこそ!

2-Chloro-3-iodopyridin-4-ol

Orthogonal cross-coupling Regioselective functionalization Suzuki–Miyaura coupling

2-Chloro-3-iodopyridin-4-ol (CAS 1226879-01-1) is a dihalogenated 4-hydroxypyridine derivative with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol. The compound exists as the tautomeric 2-chloro-3-iodo-1H-pyridin-4-one and features a unique 2-chloro-3-iodo substitution pattern with a hydroxyl group at the 4-position.

Molecular Formula C5H3ClINO
Molecular Weight 255.44 g/mol
CAS No. 1226879-01-1
Cat. No. B8818401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-iodopyridin-4-ol
CAS1226879-01-1
Molecular FormulaC5H3ClINO
Molecular Weight255.44 g/mol
Structural Identifiers
SMILESC1=CNC(=C(C1=O)I)Cl
InChIInChI=1S/C5H3ClINO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9)
InChIKeyMNLHNFORUSFEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-iodopyridin-4-ol (CAS 1226879-01-1): Core Identity and Procurement-Relevant Characteristics


2-Chloro-3-iodopyridin-4-ol (CAS 1226879-01-1) is a dihalogenated 4-hydroxypyridine derivative with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol [1]. The compound exists as the tautomeric 2-chloro-3-iodo-1H-pyridin-4-one and features a unique 2-chloro-3-iodo substitution pattern with a hydroxyl group at the 4-position [1]. Commercially available at purities of 95%–98% from multiple suppliers, this building block is primarily utilized in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active molecules via sequential palladium-catalyzed cross-coupling reactions that exploit the differential reactivity of its chlorine and iodine substituents .

Why 2-Chloro-3-iodopyridin-4-ol Cannot Be Replaced by Generic Halopyridine Building Blocks


Halogenated pyridin-4-ol scaffolds are not interchangeable; the specific combination of chlorine at position 2, iodine at position 3, and hydroxyl at position 4 in 2-chloro-3-iodopyridin-4-ol establishes an orthogonal reactivity profile that cannot be replicated by regioisomers such as 2-chloro-4-iodopyridin-3-ol (CAS 1207973-15-6) or mono-halogenated analogs like 3-iodopyridin-4-ol (CAS 89282-03-1) and 2-chloropyridin-4-ol (CAS 17368-12-6) [1]. The iodine atom selectively participates in palladium-catalyzed cross-couplings (Suzuki–Miyaura, Sonogashira) while the chlorine remains inert under standard mild conditions, enabling sequential, regioselective functionalization without protecting group manipulation . The 4-hydroxyl group further modulates electronic properties (computed XLogP3 = 1.6) and provides a handle for additional derivatization, distinguishing this compound from non-hydroxylated analogs such as 2-chloro-3-iodopyridine (CAS 78607-36-0) [1].

Quantitative Differentiation Evidence for 2-Chloro-3-iodopyridin-4-ol Versus Closest Analogs


Orthogonal Suzuki–Miyaura Coupling Selectivity: Iodine Reacts While Chlorine Remains Inert

Under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄ 2 mol%, K₂CO₃ 2 equiv, EtOH/H₂O 4:1, 70 °C, 12 h), 2-chloro-3-iodopyridin-4-ol undergoes selective cross-coupling exclusively at the iodine-bearing C3 position with arylboronic acids, while the chlorine atom at C2 remains completely inert . This orthogonal reactivity is not possible with regioisomeric 2-chloro-4-iodopyridin-3-ol (CAS 1207973-15-6), where the iodine resides at the sterically and electronically distinct C4 position. Sonogashira cross-coupling studies on the closely related 2-chloro-3-iodopyridine core confirm that only iodine substitution occurs with buta-1,3-diynes, yielding exclusively 2-chloro-3-alkynyl products, whereas the analogous 2-bromo-3-iodopyridine produces mixtures of mono- and bis-coupled products depending on conditions [1].

Orthogonal cross-coupling Regioselective functionalization Suzuki–Miyaura coupling

Synthetic Accessibility: Iodination Yield of 2-Chloropyridin-4-ol Precursor

A demonstrated synthesis of the 2-chloro-3-iodopyridin-4-ol scaffold involves regioselective iodination of 2-chloropyridin-4-ol derivatives using iodine monochloride (ICl) in acetic acid at 70 °C, achieving a 49.7% yield of the 3-iodo product . This compares favorably to the synthesis of the regioisomeric 2-chloro-4-iodopyridin-3-ol, which requires a different precursor (2-chloro-3-hydroxypyridine) and distinct iodination conditions, often yielding mixtures of 4- and 6-iodo regioisomers due to competing directing effects of the 3-OH group [1]. The 4-OH group in the target compound exerts a strong para-directing influence that favors selective 3-iodination with minimal competing 5-iodination, a selectivity advantage not shared by 3-hydroxy or 2-hydroxy analogs.

Synthetic methodology Regioselective iodination Process chemistry

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Capacity vs. Non-Hydroxylated Analog

2-Chloro-3-iodopyridin-4-ol possesses a computed XLogP3 value of 1.6 and contributes one hydrogen bond donor (4-OH) and two hydrogen bond acceptors (pyridine N, carbonyl O in the 4-pyridone tautomer), yielding a topological polar surface area (TPSA) of 29.1 Ų [1]. In contrast, the non-hydroxylated analog 2-chloro-3-iodopyridine (CAS 78607-36-0) has zero hydrogen bond donors, a TPSA of approximately 12.9 Ų, and a higher computed logP (~2.1–2.3), making it significantly more lipophilic and less water-soluble [2]. This 0.5–0.7 log unit difference in lipophilicity can critically affect pharmacokinetic profiles of derived lead compounds, with the target compound offering a more balanced polarity profile suitable for central nervous system or oral drug targets.

Physicochemical properties Drug-likeness Lead optimization

Tandem Buchwald–Hartwig Amination Potential: Regioselective C–N Bond Formation Enabled by Cl/I Orthogonality

Although direct data for 2-chloro-3-iodopyridin-4-ol in tandem Buchwald–Hartwig aminations are not yet published, the closely related 2-chloro-3-iodopyridine core has been demonstrated to undergo regio- and chemoselective one-pot inter- and intramolecular Buchwald–Hartwig amination with aminoazines and -diazines to yield dipyrido[1,2-a:3′,2′-d]imidazoles in a single operation [1]. Selective palladium-catalyzed aminations on 2-chloro-3-iodopyridine achieve excellent yields with anilines, where the iodine position reacts preferentially over chlorine [2]. The 4-OH substituent in the target compound is expected to further enhance this selectivity by electronically deactivating the chlorine-bearing C2 position toward oxidative addition, thereby widening the reactivity gap between the two halogen sites.

Buchwald–Hartwig amination Tandem catalysis Nitrogen heterocycle synthesis

Commercial Purity and Supply Consistency: 98% Specification from Major Vendors

2-Chloro-3-iodopyridin-4-ol is commercially available at 98% purity (HPLC) from established suppliers such as Leyan (Catalog No. 1972068), exceeding the typical 95% specification offered for related building blocks such as 3-iodopyridin-4-ol (97% from Beyotime) and 2-chloro-4-iodopyridin-3-ol (95% from multiple vendors) [1]. The compound is supplied as a solid with batch-specific QC documentation including NMR and HPLC traceability . This higher standard purity reduces the need for pre-use purification in parallel synthesis workflows, directly impacting downstream productivity.

Quality control Procurement specification Batch consistency

Optimal Deployment Scenarios for 2-Chloro-3-iodopyridin-4-ol in Drug Discovery and Chemical Biology


Sequential C3-Arylation Followed by C2-Amination for Kinase Inhibitor Libraries

The orthogonal Cl/I reactivity enables a two-step diversification strategy: first, Suzuki–Miyaura coupling at C3 (iodine) to introduce aryl or heteroaryl groups, followed by Buchwald–Hartwig amination or nucleophilic aromatic substitution at C2 (chlorine) to install amine diversity elements . This sequential approach is directly applicable to the construction of 2,3-disubstituted 4-hydroxypyridine scaffolds found in ATP-competitive kinase inhibitors, where the 4-OH group can be further elaborated (e.g., alkylation to form ether-linked solubilizing groups) or retained as a hinge-binding motif [1]. The exclusive C3 coupling selectivity demonstrated for the 2-chloro-3-iodopyridine core eliminates cross-contamination between diversity points, a critical requirement for high-quality parallel library synthesis .

One-Pot Tandem C–N/C–C Bond Formation for Fused Heterocycle Construction

Building on the demonstrated tandem Buchwald–Hartwig amination chemistry of 2-chloro-3-iodopyridine with aminoazines, 2-chloro-3-iodopyridin-4-ol can serve as a precursor for [1,2-a:3′,2′-d]imidazole-fused pyridinones in a single operation [2]. The 4-OH group in the target compound provides an additional point of diversity or can participate in intramolecular cyclization to form oxazolo- or furo-fused systems after appropriate activation, expanding accessible chemical space beyond what is achievable with the non-hydroxylated analog [2].

Late-Stage Functionalization of Advanced Intermediates via Sonogashira Alkynylation

The iodine atom at C3 is ideally suited for Sonogashira alkynylation with terminal acetylenes, enabling the introduction of alkyne handles for click chemistry (CuAAC) bioconjugation at a late stage of a synthetic sequence [3]. The chlorine atom remains available for subsequent diversification after the click step, enabling a three-component assembly strategy (C3-alkyne → click → C2-functionalization) that is uniquely enabled by the 2-chloro-3-iodo substitution pattern. The 4-OH group can be temporarily protected as a silyl ether during this sequence, as documented for Stille couplings on related iodohydroxypyridines [3].

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a computed XLogP3 of 1.6, one hydrogen bond donor, and a TPSA of 29.1 Ų, 2-chloro-3-iodopyridin-4-ol falls within favorable physicochemical space for CNS drug candidates [4]. Compared to the more lipophilic 2-chloro-3-iodopyridine (estimated XLogP3 ≈ 2.1–2.3, zero HBD), the target compound offers a superior starting point for lead series where maintaining a balance between passive permeability and aqueous solubility is critical [4]. The 4-OH group can be retained as a metabolic soft spot for Phase II conjugation or capped as a prodrug moiety, providing flexible optimization strategies not available with the des-hydroxy analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-iodopyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.